molecular formula C15H15BrFN3O B15115695 N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine

N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine

Cat. No.: B15115695
M. Wt: 352.20 g/mol
InChI Key: UOPCHFBEAFXDNT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and an oxan-4-yl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Fluorination: The fluorine atom is incorporated through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group is added through a nucleophilic substitution reaction involving an appropriate oxane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine
  • N-(4-methylphenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine
  • N-(4-nitrophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine

Uniqueness

N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the bromophenyl, fluorine, and oxan-4-yl groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15BrFN3O

Molecular Weight

352.20 g/mol

IUPAC Name

N-(4-bromophenyl)-5-fluoro-6-(oxan-4-yl)pyrimidin-4-amine

InChI

InChI=1S/C15H15BrFN3O/c16-11-1-3-12(4-2-11)20-15-13(17)14(18-9-19-15)10-5-7-21-8-6-10/h1-4,9-10H,5-8H2,(H,18,19,20)

InChI Key

UOPCHFBEAFXDNT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=NC=N2)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

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